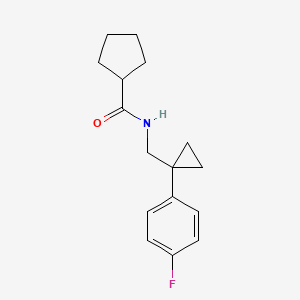
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide, also known as FCPC, is a chemical compound that has gained increasing attention in scientific research due to its potential medical applications.
Wissenschaftliche Forschungsanwendungen
Muscle Relaxant and Analgesic Activity
Research on analogues of cinnamamide and beta-methylcinnamamide has led to the discovery of compounds like (E)-2-(4,6-difluoro-1-indanylidene)acetamide, which exhibit potent muscle relaxant, anti-inflammatory, and analgesic activities. One such compound, referred to as Compound 17, demonstrated significant promise in phase I clinical trials for these applications (Musso et al., 2003).
DNA Binding and Gene Expression Influence
N-methylpyrrole (Py)-N-methylimidazole (Im) polyamide conjugates, developed from DNA-binding antibiotics, have shown the ability to bind with duplex DNA in a sequence-specific manner, influencing gene expression in vivo. These conjugates, especially those linked with fluorophores, are underutilized but have potential in biological imaging and sequence-specific recognition with fluorescence emission properties (Vaijayanthi et al., 2012).
Novel Orexin Receptor Antagonist
N-[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist being developed for insomnia treatment. The disposition of this compound in humans has been studied, showing its elimination primarily via feces and potential for more slowly cleared metabolites (Renzulli et al., 2011).
Anticancer and Antimicrobial Activity
N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cells. Some molecules exhibited significant growth inhibition, indicating their potential in anticancer applications. Additionally, these compounds showed potent antimicrobial activity, highlighting their potential as novel antimicrobial agents (Gokhale et al., 2017).
Fluorine-18-Labeled 5-HT1A Antagonists
Fluorinated derivatives of WAY 100635 have been synthesized and radiolabeled with fluorine-18 for evaluating their biological properties. These compounds, such as [18F]FCWAY and [18F]FBWAY, have shown promise in clearing the brain with significant half-lives, indicating their potential use in studying serotonin levels and receptor distribution (Lang et al., 1999).
Insecticide Development
Flubendiamide, with a unique chemical structure incorporating a heptafluoroisopropyl group, has shown extremely strong insecticidal activity against lepidopterous pests, including resistant strains. Its novel mode of action and safety for non-target organisms make it a promising agent for pest management (Tohnishi et al., 2005).
5-HT2A Receptor Inverse Agonist
N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide has been studied for its potent inverse agonist activity on 5-HT2A receptors. It has shown efficacy in animal models, suggesting its potential use as an antipsychotic agent (Vanover et al., 2006).
Eigenschaften
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO/c17-14-7-5-13(6-8-14)16(9-10-16)11-18-15(19)12-3-1-2-4-12/h5-8,12H,1-4,9-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPFXSLOXKJGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2841293.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2841295.png)
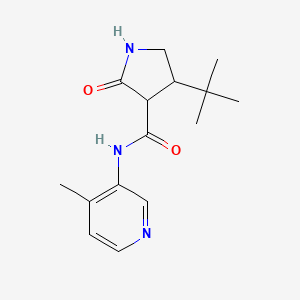
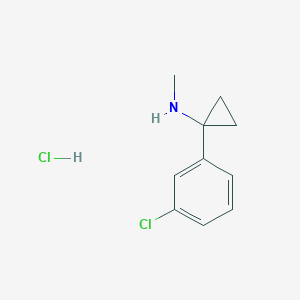
![2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2841301.png)
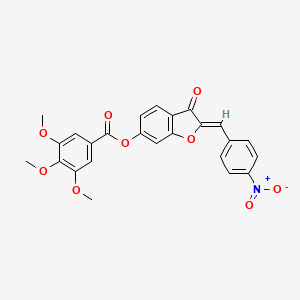
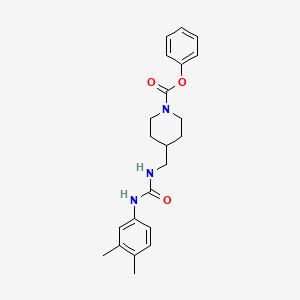
![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2841304.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2841305.png)
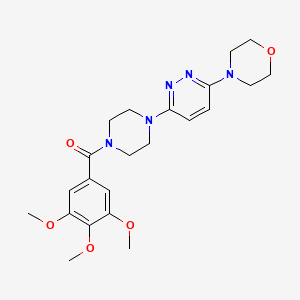
![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2841307.png)
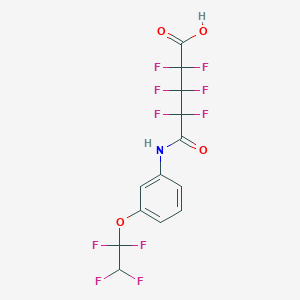
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2841309.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2841313.png)